molecular formula C8H10Cl2N4S B11781354 (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

Cat. No.: B11781354
M. Wt: 265.16 g/mol
InChI Key: HFHKTDDUZTVYSN-UHFFFAOYSA-N
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Description

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions. The resulting thiadiazole intermediate is then reacted with pyridine-2-carboxaldehyde to form the desired compound. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, thiols, amines, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanol
  • (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)acetic acid
  • (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethylamine

Uniqueness

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10Cl2N4S

Molecular Weight

265.16 g/mol

IUPAC Name

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H8N4S.2ClH/c9-5-7-11-12-8(13-7)6-3-1-2-4-10-6;;/h1-4H,5,9H2;2*1H

InChI Key

HFHKTDDUZTVYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)CN.Cl.Cl

Origin of Product

United States

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